Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate
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Overview
Description
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO5. It is a derivative of benzoic acid and contains several functional groups, including bromine, fluorine, hydroxyl, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a brominated and fluorinated aromatic compound, followed by esterification to introduce the methyl ester group. The hydroxyl group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Products with different substituents replacing the bromine or fluorine atoms.
Reduction: Amino derivatives of the compound.
Oxidation: Compounds with carbonyl groups replacing the hydroxyl group.
Scientific Research Applications
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The nitro group, for example, can undergo reduction to form reactive intermediates that can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 3-bromo-5-fluoro-4-nitrobenzoate
- Methyl 2-bromo-4-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H5BrFNO5 |
---|---|
Molecular Weight |
294.03 g/mol |
IUPAC Name |
methyl 3-bromo-2-fluoro-6-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO5/c1-16-8(13)5-6(10)3(9)2-4(7(5)12)11(14)15/h2,12H,1H3 |
InChI Key |
SVVHWSJBDAXMOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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